1,3-Di(pyridin-3-yl)urea and its derivatives represent a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by the presence of a urea linkage flanked by pyridine rings, which can be further substituted to enhance their biological properties. The research on these compounds spans various aspects, including their synthesis, mechanism of action, and applications in different fields such as cancer therapy, angiogenesis inhibition, and DNA recognition123578.
The antiproliferative activity of 1,3-Di(pyridin-3-yl)urea derivatives makes them promising candidates for cancer therapy. Compounds such as 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant inhibitory effects on cancer cell lines, with some demonstrating potency comparable to known anticancer drugs like sorafenib. These derivatives are being explored as potential BRAF inhibitors, which could lead to new treatments for various cancers5.
In the context of angiogenesis, the ability of certain pyridin-2-yl urea derivatives to inhibit VEGFR-2 tyrosine kinase suggests their utility in preventing the formation of new blood vessels that tumors require for growth and metastasis. The antiangiogenic effects of these compounds have been validated through various assays, including proliferation, migration, and tube formation of endothelial cells, as well as increased apoptosis3.
Beyond their roles in cancer therapy and angiogenesis inhibition, pyridin-2-yl urea derivatives have also been explored for their ability to recognize specific DNA base pairs. For example, a derivative designed to recognize Ade-Thy base pairs in double-stranded DNA was synthesized and incorporated into triplex-forming oligonucleotides, which could stabilize triplex structures without compromising base recognition capabilities6.
Additionally, 1-phenyl-3-(5-(pyrimidin-4-ylthio)-1,3,4-thiadiazol-2-yl)urea derivatives have been synthesized and shown to exhibit potent activity against the human CML cell line K562. These compounds exert their effects by reducing protein phosphorylation in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. This suggests their potential as lead molecules for the development of new treatments for CML and other cancers8.
Advancements in the synthesis of pyridin-2-yl substituted ureas have also been reported, with novel solvent- and halide-free methods being developed for the atom-economical production of these compounds. Such methods enhance the accessibility and diversity of pyridin-2-yl urea derivatives, which is essential for their further exploration and application in medicinal chemistry7.
1,3-Di(pyridin-3-yl)urea can be synthesized through several methods:
In the CDI method, the reaction is generally conducted at temperatures around 50°C for about 1.5 hours. The use of CDI can enhance yields significantly, often achieving over 90% in optimal conditions. The purification of the product typically involves recrystallization or chromatography to isolate the desired compound from by-products .
1,3-Di(pyridin-3-yl)urea has a molecular formula of CHNO and a molecular weight of 218.22 g/mol. The structure consists of two pyridine rings (CHN) linked by a urea group (NHCO).
1,3-Di(pyridin-3-yl)urea is involved in various chemical reactions:
The typical reagents for nucleophilic substitution include alkyl halides or acyl chlorides in the presence of a base. These reactions can lead to various substituted derivatives that may exhibit different biological activities .
1,3-Di(pyridin-3-yl)urea has been identified as a potent inhibitor of RNA virus replication and soluble epoxide hydrolase (sEH).
The mechanism involves binding to sEH, which plays a crucial role in metabolizing epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound leads to an accumulation of EETs that exhibit anti-inflammatory and vasodilatory properties.
The inhibition of sEH affects several physiological processes, including inflammation and blood pressure regulation. This mechanism suggests potential therapeutic applications in treating conditions related to these pathways .
1,3-Di(pyridin-3-yl)urea serves multiple roles in scientific research:
1,3-Di(pyridin-3-yl)urea is a symmetric diaryl urea derivative characterized by two pyridin-3-yl groups attached to a central urea moiety. This compound belongs to a broader class of heterocyclic ureas that have garnered significant attention in pharmaceutical and materials research due to their unique physicochemical properties and versatile biological activities. As a small molecule with defined hydrogen-bonding capabilities, it serves as a valuable scaffold in medicinal chemistry and crystal engineering. The compound's molecular architecture facilitates diverse intermolecular interactions, making it an attractive subject for investigations spanning drug discovery, supramolecular chemistry, and functional materials development [3] [6].
The molecular formula of 1,3-Di(pyridin-3-yl)urea is C₁₁H₁₀N₄O, corresponding to a molecular weight of 214.22 g/mol. It is registered under CAS number 39642-60-9 and displays systematic IUPAC nomenclature as (pyridin-3-yl)carbamoyl]pyridin-3-yl-amine. The compound crystallizes in a stable conformation where the two pyridine rings adopt a trans,trans orientation relative to the carbonyl group, maximizing opportunities for hydrogen bonding and π-π stacking interactions. This arrangement is stabilized by resonance within the urea functional group, where delocalization of nitrogen lone pairs into the carbonyl system creates partial double-bond character in the C-N bonds (approximately 1.37 Å) [3] [6].
Table 1: Physicochemical Properties of 1,3-Di(pyridin-3-yl)urea
Property | Value | Measurement Conditions |
---|---|---|
CAS Number | 39642-60-9 | - |
Molecular Weight | 214.22 g/mol | - |
Density | 1.37 g/cm³ | Solid state |
Boiling Point | 299.3°C | At 760 mmHg |
Flash Point | 134.8°C | - |
LogP (Partition Coefficient) | 2.27 | Octanol/water system |
Hydrogen Bond Acceptors | 5 | - |
Hydrogen Bond Donors | 2 | - |
Rotatable Bonds | 2 | - |
Topological Polar Surface Area | 66.91 Ų | - |
The molecule exhibits significant hydrogen bonding capacity, functioning as both a dual hydrogen bond donor (via urea N-H groups) and triple hydrogen bond acceptor (through urea carbonyl oxygen and pyridinic nitrogen atoms). This characteristic enables the formation of extensive hydrogen-bonded networks in the solid state. The compound's density is 1.37 g/cm³, with a boiling point of 299.3°C at standard atmospheric pressure and a flash point of 134.8°C. Its calculated partition coefficient (LogP) of 2.27 indicates moderate lipophilicity, while the topological polar surface area of 66.91 Ų suggests reasonable membrane permeability potential. The index of refraction in solid crystalline forms is 1.712, reflecting its molecular packing density [3] [5].
Spectroscopic characterization reveals distinctive features: Infrared spectroscopy shows strong carbonyl stretching vibrations at approximately 1640-1660 cm⁻¹, while NMR spectroscopy displays characteristic urea proton signals between 8.5-9.5 ppm for the N-H groups. The unsymmetrical pyridine substitution pattern generates complex aromatic proton signals in the 7.0-8.5 ppm region. Mass spectral analysis confirms the molecular ion peak at m/z 214.085 [M+H]⁺, consistent with the molecular formula [3].
The synthesis and investigation of 1,3-Di(pyridin-3-yl)urea emerged from broader research into urea derivatives following Friedrich Wöhler's pioneering synthesis of urea in 1828, which marked the dawn of organic chemistry. Diarylated ureas gained prominence in the mid-20th century as researchers explored heterocyclic compounds for pharmaceutical applications. While the exact first report of 1,3-Di(pyridin-3-yl)urea remains unclear from available literature, its development aligns with the systematic exploration of pyridine-based ureas during the 1960-1980s, when medicinal chemists sought compounds with improved hydrogen-bonding capabilities for biological targeting [6].
Traditional synthetic routes typically involve the reaction of 3-aminopyridine with phosgene equivalents or carbonyl diimidazole, followed by nucleophilic addition with another equivalent of 3-aminopyridine. Modern approaches employ palladium-catalyzed coupling reactions or utilize less toxic alternatives like carbonyl diimidazole to address safety concerns associated with traditional methodologies. A representative contemporary synthesis involves the reaction of 3-aminopyridine with triphosgene in the presence of a base such as triethylamine, yielding the target urea in moderate to high yields (typically 65-85%). Microwave-assisted synthesis has also been implemented to improve reaction efficiency and reduce side product formation [8] [10].
Table 2: Synthetic Approaches to 1,3-Di(pyridin-3-yl)urea
Method | Reagents/Conditions | Yield | Advantages/Limitations |
---|---|---|---|
Phosgene-based | 3-Aminopyridine, phosgene, base | 70-80% | High yield but safety concerns |
Triphosgene-mediated | 3-Aminopyridine, triphosgene, base | 65-75% | Safer phosgene alternative |
Carbonyldiimidazole route | 3-Aminopyridine, CDI, solvent | 75-85% | Mild conditions, high purity |
Microwave-assisted | 3-Aminopyridine, CDI, microwave irradiation | 80-90% | Rapid reaction, improved efficiency |
Commercial availability remains limited, with specialty chemical suppliers typically offering the compound in milligram to gram quantities (purity ≥98%), primarily for research purposes. Its classification under Harmonized System (HS) code 2933399090 ("other compounds containing an unfused pyridine ring") reflects its structural characteristics in regulatory contexts. Current pricing ranges significantly based on quantity and purity, with research-scale quantities (100mg) priced at approximately $50-100 USD, reflecting the multi-step synthesis required for its production [3] [5].
In pharmaceutical research, 1,3-Di(pyridin-3-yl)urea serves as a privileged scaffold in molecular design due to its hydrogen-bonding capacity and balanced lipophilicity. Its structural similarity to clinically approved urea-containing drugs positions it as a valuable template for developing novel therapeutic agents. Research has identified its potential as a urea transporter (UT) inhibitor, acting on UT-A and UT-B isoforms expressed in renal tissues. By blocking urea transporters in the kidney collecting ducts, this compound promotes urea-dependent diuresis—a mechanism distinct from conventional salt-excreting diuretics. This unique action offers potential advantages for treating conditions like hyponatremia and heart failure without causing electrolyte imbalances, representing a promising approach to diuretic therapy [4].
The compound has demonstrated significant potential in anticancer drug development, particularly as a structural component in kinase inhibitors. Its pyridinyl urea motif mimics pharmacophores found in FDA-approved agents like sorafenib and regorafenib, which target vascular endothelial growth factor receptors (VEGFR). Molecular hybridization strategies have incorporated 1,3-Di(pyridin-3-yl)urea-like structures into novel compounds showing potent submicromolar activity against breast (MCF-7) and colon (HCT-116) cancer cell lines. These hybrid molecules leverage the urea moiety to form critical hydrogen bonds with kinase ATP-binding sites while the pyridine rings engage in complementary hydrophobic interactions, enhancing target affinity and selectivity [8] [10].
Table 3: Biomedical Applications of Pyridinyl Urea Derivatives
Application Domain | Biological Target | Potential Therapeutic Use | Key Findings |
---|---|---|---|
Urea Transporter Inhibition | UT-A/UT-B renal transporters | Salt-sparing diuretics | Promotes urea excretion without electrolyte loss |
Kinase Inhibition | VEGFR2, BRAF kinases | Anticancer agents | Submicromolar activity against cancer cell lines |
Antimicrobial Development | Bacterial enzyme systems | Anti-infective agents | Preliminary activity against resistant pathogens |
Beyond biomedical applications, 1,3-Di(pyridin-3-yl)urea has emerged as a versatile building block in materials science due to its predictable intermolecular interactions and conformational stability. Its capacity to form extensive hydrogen-bonded networks enables the engineering of supramolecular architectures with defined geometries. Researchers have exploited its cis,cis conformational preference when N-methylated (forming N,N'-dimethyl derivatives) to create π-stacked arrays with enhanced charge transport properties. These organized structures show promise in organic electronics, particularly as charge-transport layers in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [6].
The compound functions as a hydrotropic solubilizing agent for poorly water-soluble compounds, with its efficacy following the trend butylurea > ethylurea > methylurea > urea. This property has been leveraged in pharmaceutical formulation science to enhance the aqueous solubility of hydrophobic active ingredients like nifedipine, potentially improving their bioavailability. Additionally, derivatives of 1,3-Di(pyridin-3-yl)urea have been incorporated into stimuli-responsive materials that exhibit aggregation-induced emission (AIE) properties. These AIE-active materials demonstrate remarkable luminescence enhancement in the solid state, making them suitable for applications in chemical sensing, bioimaging, and photodynamic therapy [6] [7].
In polymer science, the compound serves as a chain extender and cross-linking agent in polyurethane synthesis, where it contributes to enhanced mechanical properties and thermal stability. The hydrogen-bonding capacity of the urea groups facilitates the formation of physically cross-linked networks, creating materials with shape-memory characteristics and self-healing capabilities. These advanced materials find applications in coatings, adhesives, and biomedical devices where responsive material behavior is advantageous [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7